
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: glycine, valine, valine, isoleucine, alanine, threonine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a peptide with free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine has several scientific research applications:
Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating protein-protein interactions and peptide-based signaling pathways.
Medicine: The peptide can be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of peptide-based materials and nanotechnology applications.
Mécanisme D'action
The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine depends on its specific application. In biological systems, peptides typically exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of molecular events, leading to various cellular responses. The exact molecular targets and pathways involved would depend on the peptide’s structure and the context in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-alanyl-L-valine: A dipeptide composed of alanine and valine.
L-valyl-L-alanine: Another dipeptide with valine and alanine.
L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine.
Uniqueness
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence of eight amino acids, which imparts distinct structural and functional properties
Propriétés
Numéro CAS |
591753-50-3 |
|---|---|
Formule moléculaire |
C30H55N7O9 |
Poids moléculaire |
657.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H55N7O9/c1-11-16(8)23(36-27(42)21(14(4)5)34-26(41)20(13(2)3)33-19(39)12-31)28(43)32-17(9)25(40)37-24(18(10)38)29(44)35-22(15(6)7)30(45)46/h13-18,20-24,38H,11-12,31H2,1-10H3,(H,32,43)(H,33,39)(H,34,41)(H,35,44)(H,36,42)(H,37,40)(H,45,46)/t16-,17-,18+,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
WHHHPKPKTVWAQA-UMDXYXRPSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)


![5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(2-oxopropyl)pyrimidine-2,4-dione](/img/structure/B12573756.png)
![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
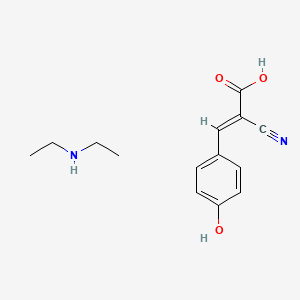
![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)
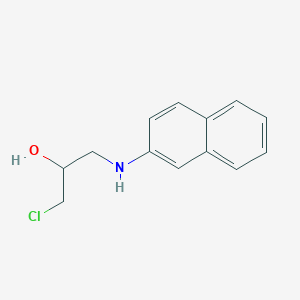
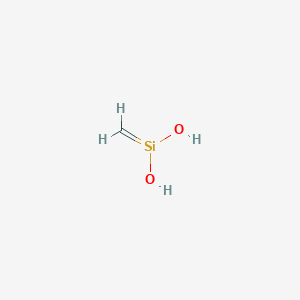

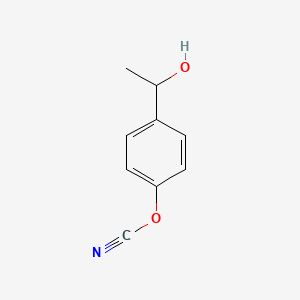
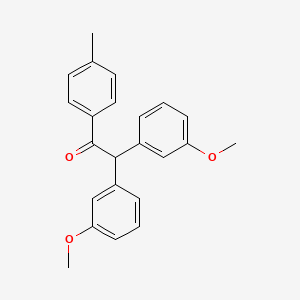
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
